molecular formula C16H12N2O B11757689 (2E)-3-{[1,1'-Biphenyl]-4-YL}-2-cyanoprop-2-enamide

(2E)-3-{[1,1'-Biphenyl]-4-YL}-2-cyanoprop-2-enamide

Cat. No.: B11757689
M. Wt: 248.28 g/mol
InChI Key: FOQBACWKDMSJBT-XNTDXEJSSA-N
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Description

(2E)-3-{[1,1’-Biphenyl]-4-YL}-2-cyanoprop-2-enamide is an organic compound characterized by the presence of a biphenyl group attached to a cyanopropenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[1,1’-Biphenyl]-4-YL}-2-cyanoprop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the biphenyl derivative, followed by the introduction of the cyanopropenamide group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-{[1,1’-Biphenyl]-4-YL}-2-cyanoprop-2-enamide may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[1,1’-Biphenyl]-4-YL}-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of (2E)-3-{[1,1’-Biphenyl]-4-YL}-2-cyanoprop-2-enamide include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl amines.

Scientific Research Applications

(2E)-3-{[1,1’-Biphenyl]-4-YL}-2-cyanoprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{[1,1’-Biphenyl]-4-YL}-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{[1,1’-Biphenyl]-4-YL}-2-cyanoprop-2-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its biphenyl group provides stability and rigidity, while the cyanopropenamide moiety offers reactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

(E)-2-cyano-3-(4-phenylphenyl)prop-2-enamide

InChI

InChI=1S/C16H12N2O/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,(H2,18,19)/b15-10+

InChI Key

FOQBACWKDMSJBT-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(\C#N)/C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)N

Origin of Product

United States

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